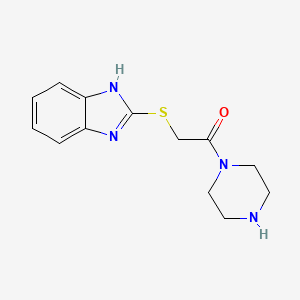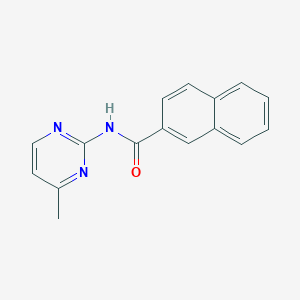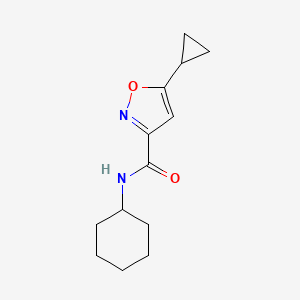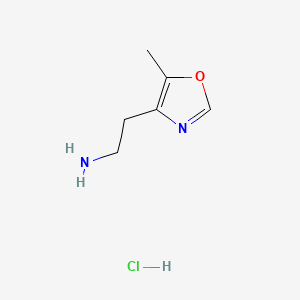
N~1~-(2,3-dimethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,3-dimethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide, commonly known as DQ-786, is a chemical compound that has been extensively studied for its potential therapeutic applications. DQ-786 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is critical for the activation of STAT3, a key signaling molecule that is frequently dysregulated in cancer and other diseases.
Mechanism of Action
The mechanism of action of DQ-786 is based on its ability to inhibit the protein-protein interaction between STAT3 and CBP. This interaction is critical for the activation of STAT3, which is a key signaling molecule that is frequently dysregulated in cancer and other diseases. By inhibiting this interaction, DQ-786 prevents the activation of STAT3 and its downstream signaling pathways, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DQ-786 are primarily related to its inhibition of STAT3 signaling. In cancer cells, DQ-786 has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In addition, DQ-786 has been shown to inhibit the expression of several genes that are critical for cancer cell survival and proliferation. In other diseases, DQ-786 has been shown to have anti-inflammatory and immunomodulatory effects, and to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of DQ-786 for lab experiments is its specificity for the STAT3-CBP interaction. This specificity allows for the selective inhibition of STAT3 signaling, which is critical for the development and progression of many types of cancer and other diseases. In addition, DQ-786 has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of DQ-786 for lab experiments is its relatively low potency compared to other STAT3 inhibitors. This may limit its effectiveness in certain applications, particularly in cancer where high potency is often required. In addition, DQ-786 has been shown to have limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of DQ-786. One area of research is the development of more potent analogs of DQ-786 that can be used in cancer and other diseases. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to DQ-786 and other STAT3 inhibitors. In addition, further studies are needed to determine the optimal dosing and administration schedules for DQ-786 in different disease settings. Finally, the potential synergy of DQ-786 with other therapies, such as chemotherapy and immunotherapy, should be investigated in preclinical and clinical studies.
Synthesis Methods
The synthesis of DQ-786 is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 2,3-dimethylbenzoyl chloride, which is reacted with methylamine and quinoline-8-sulfonyl chloride to form the intermediate N~1~-(2,3-dimethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide. This intermediate is then treated with a reducing agent to form the final product, DQ-786.
Scientific Research Applications
DQ-786 has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. DQ-786 has also been shown to inhibit the activation of STAT3 in cancer cells, which is a critical step in the development and progression of many types of cancer. In addition to cancer, DQ-786 has also been studied for its potential therapeutic applications in other diseases, including inflammation, autoimmune disorders, and viral infections.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-7-4-10-17(15(14)2)22-19(24)13-23(3)27(25,26)18-11-5-8-16-9-6-12-21-20(16)18/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOKJXUOAHQEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)

![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)




![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

